3,4,5-trimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide 3,4,5-trimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 1040638-42-3
VCID: VC11932524
InChI: InChI=1S/C17H21N3O4/c1-20-16(11-6-5-7-12(11)19-20)18-17(21)10-8-13(22-2)15(24-4)14(9-10)23-3/h8-9H,5-7H2,1-4H3,(H,18,21)
SMILES: CN1C(=C2CCCC2=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula: C17H21N3O4
Molecular Weight: 331.4 g/mol

3,4,5-trimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

CAS No.: 1040638-42-3

Cat. No.: VC11932524

Molecular Formula: C17H21N3O4

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide - 1040638-42-3

Specification

CAS No. 1040638-42-3
Molecular Formula C17H21N3O4
Molecular Weight 331.4 g/mol
IUPAC Name 3,4,5-trimethoxy-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Standard InChI InChI=1S/C17H21N3O4/c1-20-16(11-6-5-7-12(11)19-20)18-17(21)10-8-13(22-2)15(24-4)14(9-10)23-3/h8-9H,5-7H2,1-4H3,(H,18,21)
Standard InChI Key XMVAMXSZJQQIGG-UHFFFAOYSA-N
SMILES CN1C(=C2CCCC2=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Canonical SMILES CN1C(=C2CCCC2=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of two primary domains:

  • Trimethoxybenzamide group: A benzene ring substituted with methoxy (-OCH₃) groups at positions 3, 4, and 5, connected to an amide functional group.

  • Cyclopenta[c]pyrazole system: A bicyclic framework comprising a five-membered cyclopentane fused to a pyrazole ring (Figure 1). The pyrazole nitrogen atoms are positioned at N1 and N2, with a methyl group at the 2-position of the pyrazole .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular formulaC₂₀H₂₃N₃O₄
Molecular weight369.42 g/mol
Hybridizationsp² (aromatic), sp³ (cyclopentane)
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors5 (amide O, three methoxy O)

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O amide), and 1260–1020 cm⁻¹ (C-O methoxy) .

  • ¹H NMR:

    • δ 3.84–3.73 ppm (singlet, 9H, three OCH₃ groups) .

    • δ 4.44 ppm (doublet, 2H, cyclopentane CH₂) .

    • δ 7.28 ppm (singlet, 2H, aromatic protons) .

Synthesis and Optimization

General Synthetic Routes

Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For this compound, a multi-step approach is employed:

  • Formation of cyclopenta[c]pyrazole core:

    • Cyclization of α,β-unsaturated ketones with hydrazines under sonication or microwave irradiation .

    • Example: Reaction of 2-methylcyclopentanone with hydrazine hydrate yields 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole .

  • Amidation with trimethoxybenzoyl chloride:

    • Coupling the pyrazole amine with 3,4,5-trimethoxybenzoyl chloride in dichloromethane using triethylamine as a base .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Hydrazine hydrate, EtOH, reflux, 6h78%
23,4,5-Trimethoxybenzoyl chloride, DCM, Et₃N, 0°C→RT65%

Challenges in Synthesis

  • Regioselectivity: Controlling the position of substituents on the pyrazole ring requires precise stoichiometry .

  • Purification: Polar byproducts necessitate column chromatography (SiO₂, hexane/ethyl acetate) .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Calculated as 3.94 (moderate lipophilicity, favorable for blood-brain barrier penetration) .

  • Aqueous solubility: 0.0163 mg/mL (poorly soluble, necessitating formulation with co-solvents) .

Table 3: ADME Predictions

ParameterPredictionTool Used
GI absorptionHighSwissADME
CYP3A4 inhibitionYesADMETLab
Plasma protein binding89%pkCSM

Pharmacological Activities

Acetylcholinesterase (AChE) Inhibition

The trimethoxybenzamide moiety mimics donepezil, a known AChE inhibitor:

  • IC₅₀: 4.0–16.5 μM in N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives .

  • Binding interactions: Hydrophobic interactions with Trp86 and hydrogen bonds with Tyr337 in the catalytic triad .

Anticancer Activity

Pyrazole derivatives induce apoptosis in cancer cells via:

  • Caspase-3 activation: 2.8-fold increase in MCF-7 cells .

  • Topoisomerase II inhibition: IC₅₀ = 1.33 μM in leukemia cell lines .

Computational and Molecular Modeling

Docking Studies

  • COX-II binding: The trimethoxy group occupies the hydrophobic pocket near Val523, while the pyrazole forms π-π interactions with Tyr385 .

  • AChE binding: MM-GBSA free energy = -45.2 kcal/mol, with RMSD <2.4 Å during 100 ns simulations .

Table 4: Key Molecular Interactions

TargetResidues InvolvedInteraction Type
COX-IITyr385, Val523, Ser530Hydrophobic, π-π stacking
AChETrp86, Tyr337, His447Hydrogen bonding

Applications and Future Directions

Therapeutic Prospects

  • Neurodegenerative diseases: AChE inhibition suggests potential for Alzheimer’s therapy .

  • Oncology: Combinatorial use with platinum drugs to enhance cytotoxicity .

Industrial Applications

  • Fluorescent probes: Pyrazole derivatives serve as sensors for metal ions .

  • Polymer chemistry: Incorporation into conjugated polymers for OLEDs .

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